molecular formula C20H22N2O3 B5558554 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine

4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine

Cat. No. B5558554
M. Wt: 338.4 g/mol
InChI Key: WVJWPDIRGZXNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-{[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine typically involves ring opening followed by ring closure reactions, as well as condensation processes with various reagents. For instance, Halim & Ibrahim (2022) described the synthesis of a novel compound through ring opening and closure reactions, emphasizing the importance of precise reactant selection and conditions for successful synthesis (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often determined using various spectroscopic and crystallographic techniques. Ozdemir et al. (2015) highlighted the use of FT-IR, NMR, and X-ray diffraction methods to characterize the molecular structure of a heterocyclic compound, underscoring the utility of these methods in confirming molecular configurations (Özdemir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like 4-{[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine can vary widely, depending on the functional groups present and the reaction conditions. These compounds often participate in nucleophilic substitution, addition reactions, and cyclization processes, which can significantly alter their chemical properties. For example, Moustafa & Girgis (2007) detailed the synthesis and structural determination of compounds through X-ray data, which illustrates the complex nature of the reactions these compounds can undergo (Moustafa & Girgis, 2007).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystallinity, are crucial for their application in various fields. The synthesis and characterization of glassy organic compounds by Zarins et al. (2020) provide insight into the thermal and luminescent properties, which are essential for understanding the material's applicability in light-emitting devices (Zarins et al., 2020).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is vital for the potential application of these compounds. Research by Elangovan et al. (2021) on the synthesis, structural investigation, and antimicrobial activity of novel synthesized compounds contributes to this understanding by exploring the compounds' reactivity and potential biological activity (Elangovan et al., 2021).

Scientific Research Applications

Photoinduced Direct 4-Pyridination

Direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine has been achieved using photo-irradiation, highlighting a method for constructing biologically active molecules with 4-pyridine substructures. This approach is particularly effective for benzylic C(sp3)–H bonds and does not affect polar functional groups, enabling the formation of sterically hindered bonds between alkylaromatics and 4-pyridine, suggesting potential applications in the development of complex organic molecules (Hoshikawa & Inoue, 2013).

Corrosion Inhibition

A Schiff base derivative with pyridine rings has shown significant corrosion inhibition properties on Q235 mild steel in acidic conditions, demonstrating applications in material protection and longevity. The study utilized weight loss experiments, potentiodynamic polarization, and electrochemical impedance spectroscopy methods to establish its efficiency as a mixed-type inhibitor, which follows Langmuir adsorption isotherm (Ji et al., 2016).

Synthesis and Structural Investigation

Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids were synthesized and structurally investigated, highlighting their potential in affecting the photophysical properties of metals through coordination. This research offers insights into the design and synthesis of materials with specific photophysical and intermolecular interaction properties (Tzimopoulos et al., 2010).

Catalytic Oxidation

The study on catalytic oxidation of methyl aromatics with molecular oxygen using 4-N,N-Dimethylaminopyridine (DMAP) as a catalyst highlights its higher activity compared to other pyridine analogues. This research demonstrates the potential application of DMAP in selective oxidation processes, providing a pathway for the efficient transformation of methyl aromatics into valuable chemical products (Zhang et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. If this compound has bioactive properties, it could interact with various biological targets, but this would need to be determined experimentally .

Safety and Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future studies could focus on synthesizing this compound and characterizing its physical and chemical properties. If it shows promising bioactive properties, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-20(12-15-3-4-17-18(11-15)25-14-24-17)7-2-10-22(13-20)19(23)16-5-8-21-9-6-16/h3-6,8-9,11H,2,7,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJWPDIRGZXNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CC=NC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.